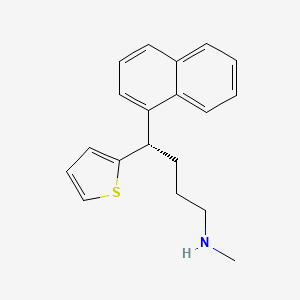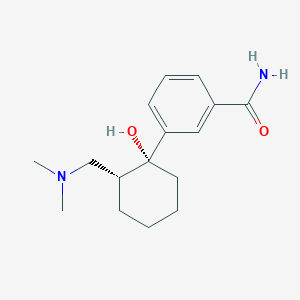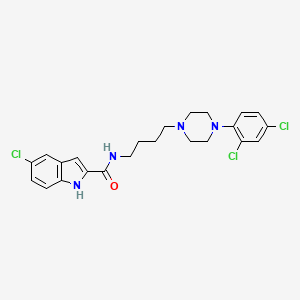![molecular formula C24H29FN2O2 B10792485 N-[3-(5-Fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine](/img/structure/B10792485.png)
N-[3-(5-Fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-[3-(5-fluoro-1H-indol-3-yl)-propyl]-(5-methoxy-chroman-3-yl)-propyl-amine” is a synthetic organic molecule that features both indole and chroman moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Chroman derivatives, on the other hand, are known for their antioxidant and neuroprotective properties . The combination of these two moieties in a single compound suggests potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . For the specific compound , the synthesis would likely involve the coupling of a 5-fluoroindole derivative with a chroman derivative through a propylamine linker. The reaction conditions would typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound “rac-[3-(5-fluoro-1H-indol-3-yl)-propyl]-(5-methoxy-chroman-3-yl)-propyl-amine” can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its effects on cellular processes and pathways, particularly those involving oxidative stress and inflammation.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: Potential use as an antioxidant additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of “rac-[3-(5-fluoro-1H-indol-3-yl)-propyl]-(5-methoxy-chroman-3-yl)-propyl-amine” would likely involve interactions with multiple molecular targets and pathways:
Molecular Targets: The indole moiety may interact with serotonin receptors, while the chroman moiety may target oxidative stress pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Chroman Derivatives: Compounds such as tocopherol (vitamin E) and chromanol.
Uniqueness
The uniqueness of “rac-[3-(5-fluoro-1H-indol-3-yl)-propyl]-(5-methoxy-chroman-3-yl)-propyl-amine” lies in its combination of indole and chroman moieties, which may confer a broader range of biological activities compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C24H29FN2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C24H29FN2O2/c1-3-11-27(19-14-21-23(28-2)7-4-8-24(21)29-16-19)12-5-6-17-15-26-22-10-9-18(25)13-20(17)22/h4,7-10,13,15,19,26H,3,5-6,11-12,14,16H2,1-2H3 |
InChI Key |
RGINBKVNVZEJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC1=CNC2=C1C=C(C=C2)F)C3CC4=C(C=CC=C4OC)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene-4-carboxamide](/img/structure/B10792407.png)



![(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792423.png)
![(3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792432.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N,N-dimethylchromane-5-carboxamide](/img/structure/B10792444.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-cyclopentyl-8-fluorochromane-5-carboxamide](/img/structure/B10792453.png)
![Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate](/img/structure/B10792455.png)
amino]-8-fluorochromane-5-carboxamide](/img/structure/B10792458.png)
![(3R)-(-)-N-Cyclobutyl-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxychroman-3-amine](/img/structure/B10792463.png)

![N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine](/img/structure/B10792473.png)
![Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide](/img/structure/B10792479.png)
